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Compound of Interest

Compound Name: Vasicine

Cat. No.: B045323 Get Quote

Introduction
Vasicine, also known as peganine, is a quinazoline alkaloid of significant interest to the

pharmaceutical and scientific communities.[1][2] Primarily isolated from the leaves of Justicia

adhatoda (syn. Adhatoda vasica) and the seeds of Peganum harmala, this molecule has a long

history of use in traditional medicine, particularly for respiratory ailments.[1][2] Modern research

has identified vasicine as a potent bronchodilator and expectorant, validating its traditional

applications and establishing it as a valuable lead compound in drug development.[1]

This technical guide provides a comprehensive overview of the chemical and molecular

properties of vasicine. It is intended for researchers, chemists, and drug development

professionals, offering detailed data on its chemical identity, structural elucidation through

spectroscopic analysis, and standardized protocols for its extraction, isolation, and

quantification.

Core Chemical Identity
The fundamental identity of a molecule is defined by its molecular formula, weight, and

systematic nomenclature. Vasicine is a heterocyclic compound featuring a fused

pyrroloquinazoline ring system. Its core identifiers are summarized in the table below.
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Parameter Value References

Molecular Formula C₁₁H₁₂N₂O [3][4][5]

Molecular Weight 188.23 g/mol [3][4][5]

IUPAC Name

(3S)-1,2,3,9-

tetrahydropyrrolo[2,1-

b]quinazolin-3-ol

[6][7]

CAS Registry Number 6159-55-3 [3][5][6]

Synonyms Peganine, L-Peganine [1][5]

Chemical Class Quinazoline Alkaloid [1]

Structural Elucidation and Spectroscopic Profile
The definitive structure of vasicine has been established through a combination of

spectroscopic techniques. Understanding its spectral fingerprint is critical for identification,

purity assessment, and quality control.

Chemical Structure
The vasicine molecule consists of a tetracyclic aromatic system with a hydroxyl group on the

chiral carbon of the pyrrolidine ring, making it a secondary alcohol.

Caption: 2D Chemical Structure of Vasicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of

vasicine. The ¹H NMR spectrum identifies the distinct protons, while the ¹³C NMR spectrum

reveals the number and type of carbon atoms. The chemical shifts below are reported in parts

per million (ppm) relative to a standard, typically in a deuterated chloroform (CDCl₃) solvent.

Table 2.1: ¹H and ¹³C NMR Spectral Data for Vasicine
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Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity &
Coupling Constant
(J, Hz)

1 47.44 3.21 (α), 3.40 (β) m

2 27.89 2.10 (α), 2.35 (β) m

3 68.94 4.77 t, J = 6.4 Hz

3a 162.93 - -

4a 141.02 - -

5 122.50 7.13 m

6 127.43 7.13 m

7 123.26 6.96 m

8 124.83 6.84 d, J = 7.2 Hz

8a 119.84 - -

9 47.44 4.56 brs

Data sourced from Chowdhury et al., 2018.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups within the molecule based

on their vibrational frequencies. The choice of the sample preparation method, such as using a

KBr pellet, is to ensure a solid, uniform dispersion of the analyte for clear spectral acquisition.

Table 2.2: Key FTIR Absorption Bands for Vasicine
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Wavenumber (cm⁻¹)
Functional Group
Assignment

Vibrational Mode

~3709, 3500-3100 O-H (Alcohol) Stretching

~2992 C-H (Aromatic/Aliphatic) Asymmetric Stretching

~2712 C-H (Aliphatic) Symmetric Stretching

~1635, 1629 C=N (Imine) Stretching

~1575, 1499 C=C (Aromatic) Ring Stretching

~1363 C-N Stretching

Data compiled from multiple sources.[3][5]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

vasicine, which is crucial for confirming its identity and for metabolic studies. Using

electrospray ionization (ESI), the molecule is typically observed as a protonated species

[M+H]⁺.

Table 2.3: Mass Spectrometry Data for Vasicine

Ion m/z (mass-to-charge ratio) Description

[M+H]⁺ 189.06 - 189.10 Protonated precursor ion

[M+H-H₂O]⁺ 171.08
Major product ion after loss of

water

Data sourced from Madhukar et al., 2018.[8]

The fragmentation resulting in the loss of a water molecule (18 Da) is a characteristic behavior

of molecules containing a hydroxyl group, providing strong evidence for the alcohol

functionality in vasicine's structure.
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Physicochemical Properties
The physical and chemical properties of vasicine dictate its behavior in biological systems and

inform the design of formulation and delivery strategies.

Property Value References

Appearance
White to yellowish amorphous

powder or needles
[6]

Melting Point 210-212 °C [2]

Solubility

Soluble in acetone, alcohol,

chloroform; slightly soluble in

water, ether.

[2]

Optical Rotation [α]D¹⁴ -254° (c = 2.4 in CHCl₃) [2]

Experimental Protocols
The following sections detail standardized laboratory procedures for the extraction and

quantification of vasicine. These protocols are designed to be self-validating by incorporating

purification and analytical steps that confirm the identity and purity of the final product.

Extraction and Isolation from Adhatoda vasica
The isolation of vasicine from its primary plant source, A. vasica, leverages its alkaline nature.

The acid-base extraction method is a classic and efficient technique that selectively partitions

the alkaloid from the crude plant matrix. The rationale is that the basic nitrogen atoms in

vasicine become protonated in an acidic solution, rendering the molecule water-soluble and

separating it from neutral, lipophilic compounds. Subsequent basification returns the alkaloid to

its free-base form, allowing for its extraction into an organic solvent.
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1. Plant Material
(Dried, powdered A. vasica leaves)

2. Maceration/Soxhlet
(Methanol or Ethanol)

3. Concentration
(Rotary Evaporation)

4. Acidification
(Add 0.01N HCl or 5% Acetic Acid)

5. Filtration
(Remove acid-insoluble matter)

6. Organic Wash
(Extract with Chloroform/Hexane)

Aqueous Acidic Layer
(Contains Vasicine Hydrochloride)

Collect

Organic Layer
(Discard impurities)

Discard

7. Basification
(Add 5% Ammonia to pH ~9.5)

8. Final Extraction
(Extract with Chloroform)

Organic Layer
(Contains free-base Vasicine)

Collect

Aqueous Layer
(Discard)

Discard

9. Concentration
(Yields crude Vasicine residue)

10. Purification
(Column Chromatography)

Pure Vasicine

Click to download full resolution via product page

Caption: Workflow for Acid-Base Extraction and Purification of Vasicine.
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Step-by-Step Protocol:

Preparation: Air-dry fresh leaves of A. vasica at room temperature for two weeks and

pulverize them into a fine powder.[6]

Initial Extraction: Extract the powdered leaves with methanol or 95% ethanol at room

temperature or using a Soxhlet apparatus. The choice of a polar solvent is effective for

extracting the polar alkaloid.[1][7]

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary

evaporator to obtain a concentrated, semi-solid residue.[7]

Acid Treatment: Add an aqueous solution of a dilute acid (e.g., 0.01 N HCl or 5% acetic acid)

to the residue and stir for several hours. This converts vasicine into its water-soluble salt

form.[6][7]

Filtration & Defatting: Filter the acidic solution to remove any insoluble materials. Wash the

aqueous filtrate with an immiscible organic solvent like chloroform or n-hexane to remove

lipids and other non-basic impurities. Discard the organic layer.[1][6]

Basification: Collect the aqueous layer and add a 5% ammonia solution dropwise until the

pH reaches approximately 9.5. This deprotonates the vasicine salt, converting it back to its

free-base form, which is less soluble in water.[6]

Final Extraction: Extract the basified solution multiple times with chloroform. The free-base

vasicine will partition into the organic chloroform layer.[6]

Drying and Concentration: Pool the chloroform extracts and concentrate them to dryness to

yield a yellowish-brown amorphous residue of crude vasicine.[6]

Purification (Optional but Recommended): For higher purity, the crude residue can be further

purified using column chromatography on silica gel, eluting with a solvent system such as

chloroform:ethanol (e.g., 8:2).[6]

Quantification by High-Performance Liquid
Chromatography (HPLC)
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HPLC coupled with a Diode Array Detector (DAD) is a robust and reliable method for the

quantification of vasicine in plant extracts and commercial formulations.[9] The method's

specificity is ensured by comparing both the retention time and the UV spectrum of the analyte

peak with that of a certified reference standard.

Step-by-Step Protocol:

Standard Preparation: Prepare a stock solution of certified vasicine reference standard in

methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution

(e.g., 5 to 200 µg/mL).[9]

Sample Preparation: Accurately weigh the powdered plant material or formulation, and

extract it with methanol, often using sonication to enhance efficiency. Filter the extract

through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 3.5 µm).[1]

Mobile Phase: An isocratic system of 0.1% trifluoroacetic acid in water and acetonitrile

(e.g., 90:10 v/v).[1] The acidic mobile phase ensures that the amine groups on vasicine
are protonated, leading to sharp, well-defined peaks.

Flow Rate: 1.0 mL/min.[1]

Detection: DAD detection at 280 nm.[1]

Injection Volume: 10 µL.[1]

Analysis: Inject the standards to generate a calibration curve by plotting peak area against

concentration. Inject the prepared samples. The concentration of vasicine in the samples is

determined by interpolating their peak areas from the linear regression of the calibration

curve.[9] Under these conditions, vasicine typically elutes at a retention time of

approximately 7.5 minutes.[1]

Conclusion
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This guide has detailed the foundational chemical and molecular characteristics of vasicine.

The provided data, from its molecular formula to its comprehensive spectroscopic profile,

serves as an essential reference for its unambiguous identification and characterization.

Furthermore, the detailed protocols for extraction and quantification offer robust, field-proven

methodologies for researchers working with this promising natural product. The synthesis of

this information aims to support and accelerate ongoing research and development efforts

targeting vasicine and its derivatives for novel therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b045323?utm_src=pdf-custom-synthesis
https://ijbpas.com/pdf/2022/November/MS_IJBPAS_2022_6602.pdf
https://www.ijrar.org/papers/IJRARTH00079.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303024/
https://pubs.acs.org/doi/pdf/10.1021/np50109a012
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20153264553
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877266/
https://www.researchgate.net/figure/13C-Nmr-Spectral-Data-of-Compounds-1-5_tbl1_15576175
https://www.researchgate.net/figure/1H-and-13C-NMR-signals-of-metabolites-M1-M3-2-M5-2-M15-M16-M20-2-and-parent_fig12_276101773
https://www.researchgate.net/publication/301690331_Evaluation_of_Justicia_adhatoda_L_syn_Adhatoda_vasica_Nees_Extract_by_Major_Metabolite_Analysis
https://www.benchchem.com/product/b045323#vasicine-chemical-structure-and-molecular-formula
https://www.benchchem.com/product/b045323#vasicine-chemical-structure-and-molecular-formula
https://www.benchchem.com/product/b045323#vasicine-chemical-structure-and-molecular-formula
https://www.benchchem.com/product/b045323#vasicine-chemical-structure-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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